tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate: is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in the compound provides steric hindrance, which can influence the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 6-methyl-1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 6-(bromomethyl)-1H-indazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex indazole derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate largely depends on its interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function. The indazole core can interact with various receptors or enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
tert-Butyl 6-methyl-1H-indazole-1-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 6-(chloromethyl)-1H-indazole-1-carboxylate: Similar reactivity but with different leaving group properties.
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate: More polar and can participate in hydrogen bonding.
Uniqueness:
- The presence of the bromomethyl group in tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate makes it a versatile intermediate for further functionalization.
- The tert-butyl ester group provides steric protection, enhancing the stability of the compound under various conditions .
Properties
Molecular Formula |
C13H15BrN2O2 |
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Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,7H2,1-3H3 |
InChI Key |
LWOQACBYPFPPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CBr)C=N1 |
Origin of Product |
United States |
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